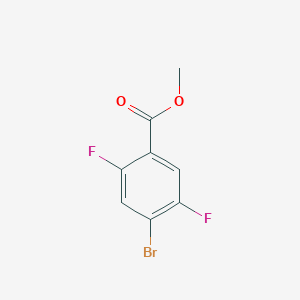

Methyl 4-bromo-2,5-difluorobenzoate

Description

Contextualization within Fluorinated and Brominated Aromatic Systems

The incorporation of fluorine and bromine atoms into aromatic systems dramatically alters their characteristics. numberanalytics.comnumberanalytics.com Fluorine, the most electronegative element, can enhance properties like metabolic stability and lipophilicity, which is highly desirable in drug development. numberanalytics.comnumberanalytics.com The introduction of fluorine can also increase the thermal stability and chemical resistance of materials. nih.govacs.org Brominated aromatic compounds, on the other hand, are often used as intermediates in organic synthesis, particularly in cross-coupling reactions where the bromine atom can be readily substituted.

The presence of both fluorine and bromine in the same aromatic ring, as seen in Methyl 4-bromo-2,5-difluorobenzoate, creates a versatile chemical scaffold. The fluorine atoms modify the electronic properties of the benzene (B151609) ring, influencing its reactivity, while the bromine atom provides a reactive site for further chemical modifications. numberanalytics.com This combination allows for the strategic construction of more complex molecules.

Academic Significance of the 2,5-Difluorobenzoate Moiety in Chemical Research

The 2,5-difluorobenzoate moiety is a key structural element in a variety of research areas. The strategic placement of two fluorine atoms on the benzoic acid framework significantly influences the molecule's electronic and steric properties. numberanalytics.com This substitution pattern is of particular interest in medicinal chemistry and materials science.

In drug discovery, for instance, the 2,5-difluoro substitution can be used to fine-tune the binding affinity of a molecule to its biological target. researchgate.net In materials science, the incorporation of this moiety can lead to the development of novel liquid crystals and polymers with enhanced properties. nih.govresearchgate.net The synthesis of the parent acid, 4-bromo-2,5-difluorobenzoic acid, is a critical step in accessing this important building block. chemicalbook.combldpharm.com

Overview of the Research Landscape for Halogenated Esters

Halogenated esters, a class that includes this compound, are pivotal in modern organic chemistry. researchgate.net They serve as essential building blocks for a wide array of pharmaceuticals and agrochemicals. researchgate.net The ester functional group provides a handle for various chemical transformations, such as hydrolysis to the corresponding carboxylic acid or reaction with nucleophiles to form amides.

The research landscape for halogenated esters is dynamic, with ongoing efforts to develop new synthetic methods and applications. researchgate.net Data-driven strategies and high-throughput screening are accelerating the discovery of new reactions and applications for these versatile compounds. acs.orgacs.org The "mixed" halogenated esters, containing different halogen atoms, are of particular interest as they offer a greater degree of molecular diversity and potential for fine-tuning chemical properties. researchgate.net

Below is a table summarizing the key properties of this compound and related compounds.

| Property | Value |

| Compound Name | This compound |

| CAS Number | 1193162-21-8 chemsrc.com |

| Molecular Formula | C8H5BrF2O2 |

| Molecular Weight | 251.03 g/mol |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-bromo-2,5-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O2/c1-13-8(12)4-2-7(11)5(9)3-6(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDJDOESDQOIIGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193162-21-8 | |

| Record name | Methyl 4-bromo-2,5-difluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 4 Bromo 2,5 Difluorobenzoate

Fischer Esterification Modifications

The Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is a primary method for this transformation. numberanalytics.com The reaction of 4-bromo-2,5-difluorobenzoic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid, yields methyl 4-bromo-2,5-difluorobenzoate.

To drive the equilibrium towards the ester product, several modifications can be employed. Using a large excess of the alcohol (methanol in this case) is a common strategy. tcu.edu Another approach is the removal of water as it is formed, for instance, by using a Dean-Stark apparatus, particularly when dealing with less volatile alcohols. tcu.edu

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate Fischer esterification. researchgate.net Performing the reaction in a sealed vessel under microwave irradiation can significantly reduce reaction times and improve yields. researchgate.netresearchgate.net For equilibrium-limited reactions like esterification, a strategy of adding the acid catalyst at specific intervals can help to drive the reaction to completion. researchgate.net

Alternative Esterification Protocols

Besides the Fischer esterification, other methods can be utilized for the synthesis of methyl benzoates, especially when dealing with sterically hindered or sensitive substrates.

One common alternative is the reaction of the corresponding acid chloride with an alcohol. numberanalytics.com 4-Bromo-2,5-difluorobenzoic acid can be converted to its acid chloride using a reagent like thionyl chloride. chemicalbook.com The resulting 4-bromo-2,5-difluorobenzoyl chloride can then react with methanol, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct, to form the desired ester. numberanalytics.com

Other notable esterification methods include:

Mitsunobu Reaction: This reaction involves the use of diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh3) to couple a carboxylic acid with an alcohol. numberanalytics.com

Steglich Esterification: This method utilizes N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). numberanalytics.com

Yamaguchi Esterification: This protocol is particularly useful for the synthesis of sterically hindered esters and involves the formation of a mixed anhydride. organic-chemistry.org

Using Aromatic Carboxylic Anhydrides: In some cases, aromatic carboxylic anhydrides can be used as acylating agents in the presence of a Lewis acid or nucleophilic catalyst. tcichemicals.com

Table 2: Comparison of Esterification Methods

| Method | Reagents | Conditions | Advantages |

|---|---|---|---|

| Fischer Esterification | Alcohol, Acid Catalyst | Typically requires heat, can be slow | Simple, uses common reagents numberanalytics.comchemguide.co.uk |

| Acid Chloride Formation | Thionyl Chloride, Alcohol, Base | Often at room temperature | Highly efficient, proceeds under mild conditions numberanalytics.com |

| Mitsunobu Reaction | DEAD, PPh3, Alcohol | Mild conditions | Good for sensitive substrates numberanalytics.com |

| Steglich Esterification | DCC, DMAP, Alcohol | Mild conditions | Effective for a range of substrates numberanalytics.com |

Multi-Step Synthetic Sequences and Convergence Strategies

The primary and most direct route to this compound begins with the esterification of 4-bromo-2,5-difluorobenzoic acid. This precursor can be synthesized from 1,4-dibromo-2,5-difluorobenzene. The process involves a lithium-halogen exchange followed by carboxylation with dry ice. chemicalbook.com

A multi-step sequence can be outlined as follows:

Synthesis of 4-bromo-2,5-difluorobenzoic acid : 1,4-Dibromo-2,5-difluorobenzene is treated with n-butyllithium in diethyl ether at low temperatures (-78°C) to facilitate a lithium-halogen exchange. The resulting organolithium intermediate is then quenched with solid carbon dioxide (dry ice) and subsequently acidified to yield 4-bromo-2,5-difluorobenzoic acid. chemicalbook.com This initial step is critical and has been reported with high yields of up to 97%. chemicalbook.com

Esterification to this compound : The synthesized 4-bromo-2,5-difluorobenzoic acid is then esterified to the final product. This can be achieved using various standard esterification methods. A common approach involves reacting the carboxylic acid with methanol in the presence of a catalytic amount of strong acid, such as sulfuric acid, or by using reagents like thionyl chloride or TMS-Cl in methanol. echemi.com

An alternative, though less direct, synthetic strategy could involve the Sandmeyer reaction starting from an appropriately substituted aniline. For instance, a related synthesis of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester begins with 2-amino-4-bromo-5-fluorobenzoic acid methyl ester. google.com This highlights the potential for convergent strategies where different substituted benzene (B151609) rings are functionalized and then combined.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include temperature, reaction time, solvent, and the choice of reagents.

For the synthesis of the precursor, 4-bromo-2,5-difluorobenzoic acid, maintaining a low temperature (-78°C) during the lithium-halogen exchange is vital to prevent side reactions. chemicalbook.com The slow addition of n-butyllithium is also important for controlling the exothermic reaction. chemicalbook.com The reaction is typically carried out under an inert atmosphere to prevent quenching of the organolithium intermediate by atmospheric moisture or oxygen. chemicalbook.com

In the subsequent esterification step, the choice of esterification agent can significantly impact the yield and reaction conditions. For example, using thionyl chloride in methanol is a highly effective method. echemi.com Optimization of this step would involve exploring the ideal temperature and reaction time to drive the reaction to completion while minimizing the formation of byproducts. Refluxing the mixture for several hours is a common practice. echemi.com

A study on the optimization of a related Suzuki coupling reaction highlighted the importance of the base and catalyst system. researchgate.net While not directly for the synthesis of this compound, the principles of optimizing catalyst and base combinations are transferable to potential cross-coupling reactions that could be employed in alternative synthetic routes.

| Reaction Step | Reagents | Solvent | Temperature | Time | Yield |

| Carboxylation of 1,4-dibromo-2,5-difluorobenzene | n-Butyllithium, Carbon Dioxide | Diethyl ether/Hexane | -78°C to 20°C | ~3 hours | 97% chemicalbook.com |

| Esterification of 4-bromo-2,5-difluorobenzoic acid | Thionyl chloride, Methanol | Not specified | Reflux | 3 hours | 53% echemi.com |

Considerations for Scalable Synthesis

Scaling up the synthesis of this compound from a laboratory to an industrial scale introduces several challenges that need to be addressed for a safe, efficient, and cost-effective process.

Heat Management: The initial lithiation step is highly exothermic and requires careful temperature control. On a large scale, efficient heat exchange systems are necessary to maintain the low temperatures required for the reaction's selectivity and safety.

Reagent Handling: The use of n-butyllithium, a pyrophoric reagent, necessitates specialized handling procedures and equipment to ensure safety on a larger scale. Similarly, the handling of thionyl chloride, which is corrosive and releases toxic fumes, requires a well-ventilated and controlled environment.

Work-up and Purification: The extraction and purification processes described in laboratory procedures, such as multiple liquid-liquid extractions, may become cumbersome and inefficient on a large scale. chemicalbook.com Alternative purification methods like crystallization or distillation would need to be developed and optimized. The use of large volumes of solvents also raises environmental and cost concerns, necessitating solvent recycling strategies.

Process Safety: A thorough hazard and operability (HAZOP) study is essential to identify potential safety risks associated with the scaled-up process. This includes assessing the thermal stability of intermediates and the potential for runaway reactions.

Reactivity and Mechanistic Investigations of Methyl 4 Bromo 2,5 Difluorobenzoate

Cross-Coupling Reactions at the Aryl Bromine Center

The bromine atom on the aromatic ring serves as a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. Aryl bromides are often ideal substrates, balancing reactivity and stability, making them more reactive than aryl chlorides and more cost-effective than aryl iodides. acs.orgnumberanalytics.com

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium catalysis is a cornerstone of modern organic synthesis for its ability to efficiently forge new bonds. facs.website Methyl 4-bromo-2,5-difluorobenzoate is an excellent candidate for these transformations.

The Suzuki-Miyaura coupling is a powerful method for creating carbon-carbon bonds by coupling an organoboron compound (like a boronic acid or ester) with an organohalide. musechem.com For this compound, this reaction would typically involve a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base to form a biaryl product. musechem.comnih.gov The reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. musechem.comlibretexts.org

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction has largely replaced harsher traditional methods for synthesizing aryl amines. wikipedia.org It allows for the coupling of this compound with a vast array of primary and secondary amines, facilitated by a palladium catalyst, a suitable ligand, and a base. numberanalytics.comwikipedia.org

Below is a table showing typical conditions for a Suzuki-Miyaura reaction with a substrate like this compound.

| Component | Example | Purpose |

| Aryl Halide | This compound | Electrophilic partner |

| Boronic Acid | Phenylboronic acid | Nucleophilic partner |

| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ | Facilitates the catalytic cycle |

| Ligand | SPhos, XPhos, P(t-Bu)₃ | Stabilizes the catalyst and promotes reaction steps |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species |

| Solvent | Toluene, Dioxane, H₂O/2-Propanol | Dissolves reactants and facilitates reaction |

| Temperature | 60-110 °C | Provides energy to overcome activation barriers |

Copper-Catalyzed Coupling Reactions

While palladium is dominant, copper-catalyzed cross-coupling reactions also provide a valuable synthetic route. These reactions, often referred to as Ullmann-type couplings, are particularly useful for forming carbon-oxygen and carbon-nitrogen bonds. Copper catalysis can sometimes offer different reactivity or be more cost-effective than palladium. Recent advancements have expanded the scope of copper-catalyzed reactions to include the coupling of alkyl bromides with various reagents, demonstrating its versatility. researchgate.net

Ligand Effects and Catalyst Design in Aryl Halide Coupling

The success of palladium-catalyzed cross-coupling reactions is critically dependent on the choice of ligand. numberanalytics.com Ligands, typically bulky and electron-rich phosphines or N-heterocyclic carbenes (NHCs), play several crucial roles:

Stabilize the Palladium Center: They prevent the precipitation of palladium metal.

Enhance Reactivity: They promote the rate-limiting oxidative addition step and the final reductive elimination step. wikipedia.org

Control Selectivity: The steric and electronic properties of the ligand can influence which substrates react and can minimize side reactions.

For challenging substrates, such as electron-rich aryl bromides or less reactive aryl chlorides, the development of specialized ligands has been essential. acsgcipr.org The Buchwald and Hartwig groups have developed numerous dialkylbiaryl phosphine and ferrocene-based ligands, respectively, that dramatically increase catalyst activity by favoring the formation of highly reactive monoligated palladium species. wikipedia.org

Mechanistic Pathways of Cross-Coupling (e.g., Oxidative Addition, Reductive Elimination)

The catalytic cycles for most palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig reactions, share three fundamental steps: libretexts.orgchemrxiv.org

Oxidative Addition: The active palladium(0) catalyst inserts itself into the carbon-bromine bond of this compound. This forms a new palladium(II) complex. numberanalytics.comyonedalabs.com This step is often the rate-determining step in the cycle. libretexts.orgnumberanalytics.com Studies suggest that for aryl bromides, this addition occurs from a monoligated palladium complex. chemrxiv.orgresearchgate.net

Transmetalation (Suzuki-Miyaura) or Amine Coordination/Deprotonation (Buchwald-Hartwig):

In the Suzuki-Miyaura reaction, the organoboron species, activated by a base, transfers its organic group to the palladium(II) center, displacing the halide. libretexts.orgyonedalabs.com

In the Buchwald-Hartwig amination, the amine coordinates to the palladium(II) complex, followed by deprotonation by a base to form a palladium-amido complex. numberanalytics.com

Reductive Elimination: The two organic groups (the aryl group from the benzoate (B1203000) and the new group from the coupling partner) are expelled from the palladium center, forming the final product and regenerating the active palladium(0) catalyst, which can then re-enter the cycle. numberanalytics.comyonedalabs.com

Nucleophilic Aromatic Substitution (SNAr) Pathways

While the carbon-bromine bond is a site for cross-coupling, the aromatic ring itself, being electron-poor, is susceptible to nucleophilic attack. This reactivity is significantly enhanced by the presence of strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com

Role of Electron-Withdrawing Fluorine Substituents in SNAr Activation

The two fluorine atoms on the benzene (B151609) ring of this compound play a decisive role in activating the molecule for Nucleophilic Aromatic Substitution (SNAr). Fluorine is the most electronegative element, and its powerful inductive electron-withdrawing effect makes the aromatic ring highly electrophilic (electron-poor). stackexchange.comcsbsju.edu

The SNAr mechanism proceeds via a two-step addition-elimination process:

Addition: A nucleophile attacks an electron-deficient carbon atom of the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgstackexchange.com The strong inductive effect of the fluorine atoms is crucial for stabilizing the negative charge in this intermediate, thereby lowering the activation energy of this rate-determining step. stackexchange.com

Elimination: The leaving group (in this case, typically a fluoride (B91410) rather than the bromide) is expelled, and the aromaticity of the ring is restored. stackexchange.com

Counterintuitively, in SNAr reactions, fluoride is a better leaving group than bromide or iodide. wikipedia.org This is because the reaction rate is determined by the first step (nucleophilic attack), which is accelerated by the highly polarizing and electron-withdrawing nature of fluorine. stackexchange.comwyzant.com The high electronegativity of fluorine makes the carbon it is attached to more electropositive and thus more susceptible to attack. wyzant.com

Regioselectivity and Site-Specificity in Nucleophilic Attack

The regioselectivity of nucleophilic aromatic substitution (SNAr) on this compound is primarily governed by the electronic effects of the substituents. The fluorine atoms and the methyl ester group are electron-withdrawing, activating the aromatic ring towards nucleophilic attack. The positions ortho and para to these activating groups are the most likely sites for substitution.

In this specific molecule, the positions are influenced as follows:

Position 4 (C-Br bond): This position is para to the electron-withdrawing methyl ester group, which stabilizes the intermediate Meisenheimer complex formed during nucleophilic attack.

Position 2 and 5 (C-F bonds): These positions are ortho and meta to the ester group, respectively. The ortho position (C-2) is significantly activated by the adjacent ester. The C-5 position is ortho to the bromine and meta to the ester.

Leaving Group Efficacy (Bromine vs. Fluorine)

In nucleophilic aromatic substitution reactions, the nature of the leaving group is a critical factor. For this compound, the competition is between the bromine atom and the fluorine atoms. Generally, in SNAr reactions, the rate-determining step is the attack of the nucleophile to form the stabilized carbanion (Meisenheimer complex). The cleavage of the carbon-halogen bond occurs in a subsequent, faster step.

Electrophilic Aromatic Substitution and Directed Metalation Studies

Electrophilic aromatic substitution on the highly deactivated ring of this compound is challenging. The combined electron-withdrawing effects of the two fluorine atoms and the methyl ester group make the benzene ring electron-poor and thus less susceptible to attack by electrophiles.

Should an electrophilic substitution reaction be forced to occur, the directing effects of the existing substituents would guide the position of the incoming electrophile. The ester group is a meta-director, while the halogens are ortho, para-directors. The strong deactivating nature of the ring, however, makes such reactions uncommon for this specific substrate.

Directed ortho-metalation (DoM) is a more viable strategy for functionalizing such electron-poor aromatic rings. This involves the use of a strong base, typically an organolithium reagent, to deprotonate a position ortho to a directing group. In this compound, the most acidic proton would likely be at the C-3 position, ortho to both a fluorine atom and the methyl ester group. However, the potential for metal-halogen exchange with the bromine atom presents a competing reaction pathway.

Metal-Halogen Exchange Reactions for Organometallic Reagent Formation (e.g., Aryllithium, Grignard Reagents)

Metal-halogen exchange is a common and effective method for converting aryl halides into organometallic reagents. This is particularly useful for substrates like this compound, where the bromine atom can be selectively exchanged.

Aryllithium Reagent Formation: Treatment of this compound with a strong organolithium reagent, such as n-butyllithium, at low temperatures can lead to a bromine-lithium exchange. This reaction forms the corresponding aryllithium species. chemicalbook.com This intermediate can then be trapped with various electrophiles, such as carbon dioxide, to introduce new functional groups. chemicalbook.com For instance, reaction with dry ice (solid CO₂) followed by an acidic workup would yield 4-carboxy-2,5-difluorobenzoic acid methyl ester. chemicalbook.com

Grignard Reagent Formation: The formation of a Grignard reagent involves the reaction of the aryl bromide with magnesium metal. mnstate.eduwikipedia.org This reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.org The magnesium inserts into the carbon-bromine bond to form the organomagnesium halide. youtube.com The resulting Grignard reagent is a powerful nucleophile and can be used in a wide range of carbon-carbon bond-forming reactions. mnstate.eduyoutube.com Activating agents like iodine or 1,2-dibromoethane (B42909) are often used to initiate the reaction on the magnesium surface. wikipedia.orgyoutube.com

| Reaction Type | Reagents | Product |

| Aryllithium Formation | n-Butyllithium | Methyl 2,5-difluoro-4-lithiobenzoate |

| Grignard Reagent Formation | Magnesium | Methyl 4-(bromomagnesio)-2,5-difluorobenzoate |

Hydrolysis and Transesterification of the Methyl Ester Group

The methyl ester group of this compound can undergo hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid, 4-bromo-2,5-difluorobenzoic acid. Basic hydrolysis, using a reagent like sodium hydroxide (B78521), is typically more facile and proceeds via a nucleophilic acyl substitution mechanism.

Transesterification, the conversion of one ester to another, can be achieved by reacting the methyl ester with an alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol (B145695) under acidic conditions would lead to the formation of ethyl 4-bromo-2,5-difluorobenzoate and methanol (B129727).

Reductive Transformations of the Aryl Bromide

The aryl bromide functionality can be removed through various reductive methods. Catalytic hydrogenation, using a palladium catalyst (e.g., Pd/C) and a source of hydrogen, can cleave the C-Br bond to afford methyl 2,5-difluorobenzoate. Other reducing agents, such as those used in metal-ammonia reductions (Birch reduction), could also potentially be employed, though these conditions might also affect the aromatic ring itself.

Radical Reactions Involving Halogenated Aromatic Esters

While less common than ionic pathways, radical reactions can also be initiated from halogenated aromatic esters. For instance, under photolytic or radical-initiating conditions (e.g., with AIBN), the C-Br bond can undergo homolytic cleavage to form an aryl radical. This highly reactive intermediate can then participate in various radical-mediated processes, such as addition to alkenes or abstraction of hydrogen atoms from the solvent. The specifics of such reactions would be highly dependent on the reaction conditions and the other reagents present.

Advanced Characterization and Spectroscopic Analysis of Methyl 4 Bromo 2,5 Difluorobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

A complete NMR analysis would provide critical information about the compound's molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the methyl ester protons. The chemical shifts would be influenced by the electron-withdrawing effects of the fluorine, bromine, and ester functionalities. The coupling constants between the aromatic protons and with the fluorine atoms would be crucial in confirming the substitution pattern on the benzene (B151609) ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Signal Assignments and Fluorine Coupling

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons would be significantly affected by the attached halogens and the ester group. Furthermore, carbon-fluorine coupling (¹JCF, ²JCF, etc.) would provide invaluable information for assigning the carbon signals and confirming the positions of the fluorine atoms.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Direct Fluorine Environment Assessment

¹⁹F NMR spectroscopy would offer direct insight into the chemical environments of the two fluorine atoms. The chemical shifts of the fluorine signals and any fluorine-fluorine or proton-fluorine coupling would definitively establish their positions on the aromatic ring.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning all proton and carbon signals by revealing their connectivity. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the through-space proximity of atoms, further confirming the compound's structure.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

The IR spectrum of Methyl 4-bromo-2,5-difluorobenzoate would be expected to show characteristic absorption bands for the carbonyl (C=O) stretch of the ester group, typically in the region of 1720-1740 cm⁻¹. Other significant peaks would include C-O stretching vibrations, C-H stretching of the methyl group and aromatic ring, and vibrations associated with the carbon-bromine and carbon-fluorine bonds.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pattern Analysis

HRMS would provide the precise molecular weight of the compound, allowing for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum would offer further structural confirmation, showing characteristic losses of the methyl ester group, bromine, and other fragments. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) would also be a key feature in the mass spectrum.

Chromatographic Techniques for Purity Assessment and Separation Method Development (e.g., HPLC, GC-MS)

Chromatographic techniques are indispensable for determining the purity of chemical compounds and for developing methods to separate them from impurities or other components of a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques for the analysis of organic molecules like this compound. moravek.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique used to separate, identify, and quantify each component in a mixture. moravek.com For a moderately polar compound such as this compound, a reversed-phase HPLC method would be a suitable approach for purity analysis. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

A typical HPLC method for this compound would involve dissolving the sample in a suitable solvent and injecting it into the HPLC system. The components of the sample are then separated on the column, and their elution is monitored by a detector, most commonly a UV-Vis detector, as the aromatic ring of the compound is a strong chromophore. The purity of the sample is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve would be generated using standards of known concentration. chromforum.org

Table 2: Exemplary HPLC Method Parameters for Analysis of this compound

| Parameter | Suggested Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard reversed-phase column suitable for a wide range of organic molecules. |

| Mobile Phase | Acetonitrile and Water (Gradient or Isocratic) | A common mobile phase for reversed-phase HPLC, the ratio can be optimized for best separation. |

| Flow Rate | 1.0 mL/min | A typical flow rate for analytical HPLC. |

| Detection | UV at 254 nm | The aromatic ring of the compound is expected to have strong absorbance at this wavelength. |

| Injection Volume | 10 µL | A standard injection volume. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

Note: These parameters are a starting point for method development and may require optimization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound.

In a GC-MS analysis, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint.

For this compound, the mass spectrum would be expected to show a prominent molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion (with peaks at M and M+2 of roughly equal intensity) would be observed. The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for aromatic esters include the loss of the methoxy (B1213986) group (-OCH₃) or the entire ester group (-COOCH₃), as well as cleavages of the aromatic ring. whitman.eduwhitman.edu

Table 3: Anticipated GC-MS Data for this compound

| Parameter | Expected Observation | Significance |

| Retention Time (t_R) | Dependent on column and temperature program | A characteristic value for the compound under specific GC conditions, used for identification. |

| Molecular Ion (M⁺) | m/z 250 and 252 (approx. 1:1 ratio) | Confirms the molecular weight and the presence of one bromine atom. |

| Key Fragment Ions | m/z 219/221 ([M-OCH₃]⁺) | Indicates the loss of the methoxy group. |

| m/z 191/193 ([M-COOCH₃]⁺) | Represents the loss of the methyl ester group. | |

| m/z 140 ([C₆H₂F₂O]⁺) | A possible fragment arising from further fragmentation of the aromatic ring. |

Note: The m/z values are based on the isotopes ¹²C, ¹H, ¹⁶O, ¹⁹F, and ⁷⁹Br/⁸¹Br. The fragmentation pattern is predictive and would require experimental confirmation.

Computational Chemistry and Theoretical Studies of Methyl 4 Bromo 2,5 Difluorobenzoate

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule (its optimized geometry) and describing the distribution and energies of its electrons. These calculations solve approximations of the Schrödinger equation to provide a detailed picture of the molecule's electronic landscape. For a molecule like Methyl 4-bromo-2,5-difluorobenzoate, understanding its electronic structure is key to predicting its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is the innermost orbital without electrons and relates to its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule can be more easily excited and is therefore more reactive.

In a computational study on the related compound, Methyl 4-bromo-2-fluorobenzoate, the HOMO and LUMO energies were calculated. dergipark.org.tr The HOMO was found to be delocalized over the entire molecule, while the LUMO was primarily located on the benzene (B151609) ring. dergipark.org.tr The calculated HOMO and LUMO energies for Methyl 4-bromo-2-fluorobenzoate were -6.509 eV and -4.305 eV, respectively, resulting in a HOMO-LUMO gap of 2.204 eV. dergipark.org.tr For this compound, we would expect a similar distribution of the frontier orbitals, with the additional fluorine atom likely influencing the precise energy levels and the shape of these orbitals. The electron-withdrawing nature of the second fluorine atom might lead to a stabilization of both the HOMO and LUMO, potentially altering the HOMO-LUMO gap and thus the molecule's reactivity profile.

Table 1: Frontier Molecular Orbital (FMO) Parameters for a Related Compound

| Parameter | Value (eV) |

| HOMO Energy | -6.509 |

| LUMO Energy | -4.305 |

| HOMO-LUMO Gap | 2.204 |

Data based on a computational study of Methyl 4-bromo-2-fluorobenzoate. dergipark.org.tr

Electrostatic Potential Surface (EPS) Mapping for Charge Distribution and Interaction Sites

The Molecular Electrostatic Potential (MEP) surface, also known as an Electrostatic Potential Surface (EPS) map, is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. libretexts.org The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. walisongo.ac.id Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. walisongo.ac.id

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. A key aspect of NBO analysis is the study of hyperconjugative interactions, which involve the donation of electron density from a filled (donor) orbital to an empty (acceptor) orbital. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

In the case of this compound, significant hyperconjugative interactions would be expected between the lone pairs of the oxygen and halogen atoms and the antibonding orbitals of the benzene ring. These interactions contribute to the stability of the molecule. For the related Methyl 4-bromo-2-fluorobenzoate, NBO analysis revealed significant stabilization energies arising from the delocalization of electron density from the lone pairs of the oxygen atoms to the antibonding π* orbitals of the carbonyl group and the benzene ring. researchgate.net Similar interactions would be at play in this compound, with the additional fluorine atom introducing further possibilities for hyperconjugative delocalization.

Reaction Pathway Modeling and Transition State Characterization for Mechanistic Insights

Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products, through the identification of transition states. The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. By calculating the structure and energy of the transition state, chemists can gain valuable insights into the reaction mechanism and predict the reaction rate.

Conformational Analysis and Potential Energy Surface Mapping

Many molecules can exist in different spatial arrangements, known as conformations, which can interconvert through rotation around single bonds. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. This is often achieved by mapping the potential energy surface (PES) of the molecule as a function of one or more dihedral angles.

For this compound, the primary conformational flexibility would arise from the rotation of the ester group relative to the benzene ring. A computational conformational analysis would involve systematically rotating the C-O bond of the ester group and calculating the energy at each step. This would generate a potential energy profile, revealing the most stable (lowest energy) conformation and the energy barriers to rotation. Studies on similar substituted benzoates have shown that the planarity of the molecule is often favored due to conjugation between the ester group and the aromatic ring. scilit.com However, steric hindrance from the ortho-substituents (in this case, a fluorine atom) can influence the preferred conformation. scilit.comnih.gov

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods can predict various spectroscopic properties of a molecule with a reasonable degree of accuracy. This is particularly useful for confirming the structure of a newly synthesized compound or for interpreting complex experimental spectra.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Quantum chemical calculations can predict the chemical shifts of NMR-active nuclei, such as ¹H, ¹³C, and ¹⁹F. These predictions are based on the calculated magnetic shielding around each nucleus. Comparing the predicted NMR spectrum with the experimental one can provide strong evidence for the proposed molecular structure.

While specific predicted spectroscopic data for this compound is not available in the searched literature, the theoretical framework for these predictions is robust. For instance, a DFT study on a similar molecule, 4-bromo-3-(methoxymethoxy) benzoic acid, has demonstrated the utility of such calculations in understanding its vibrational spectrum. researchgate.net

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Descriptors from Computational Data

In the realm of modern chemistry and drug discovery, the use of computational tools to predict the behavior of molecules has become indispensable. Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in this regard. These methodologies rely on the principle that the physical, chemical, and biological properties of a compound are intrinsically linked to its molecular structure. By calculating a variety of molecular descriptors, it is possible to develop mathematical models that predict the properties and activities of new or untested compounds. For this compound, a range of these descriptors can be calculated to forecast its behavior in various chemical and biological systems.

The following sections detail the key QSPR and QSAR descriptors for this compound, computed using advanced computational software. These descriptors provide a comprehensive profile of the molecule, offering insights into its potential applications and interactions.

Physicochemical Properties

This set of descriptors outlines the fundamental physical and chemical characteristics of this compound. These properties are foundational for understanding its behavior in different environments and are crucial inputs for more complex predictive models.

| Descriptor | Value | Description |

| Formula | C₈H₅BrF₂O₂ | The molecular formula indicating the elemental composition. |

| Molecular Weight | 251.03 g/mol | The mass of one mole of the compound. |

| Topological Polar Surface Area (TPSA) | 26.30 Ų | A measure of the surface area of polar atoms, which correlates with transport properties. |

| Number of Heavy Atoms | 13 | The count of all atoms except hydrogen. |

| Number of Aromatic Heavy Atoms | 6 | The count of heavy atoms forming the aromatic ring. |

| Fraction Csp³ | 0.13 | The fraction of sp³ hybridized carbon atoms, indicating molecular saturation. |

| Number of Rotatable Bonds | 2 | The number of bonds that can rotate freely, influencing conformational flexibility. |

| Number of Hydrogen Bond Acceptors | 2 | The number of atoms that can accept a hydrogen bond. |

| Number of Hydrogen Bond Donors | 0 | The number of atoms that can donate a hydrogen bond. |

Lipophilicity

Lipophilicity is a critical parameter that influences a molecule's solubility, absorption, distribution, and metabolism. It is commonly expressed as the logarithm of the partition coefficient (log P) between an organic and an aqueous phase. Various computational models are used to estimate this property.

| Model | Log P Value | Description |

| iLOGP | 2.67 | An in-house physics-based method for predicting log P. |

| XLOGP3 | 2.53 | An atomistic and knowledge-based method for log P prediction. |

| WLOGP | 2.48 | An atomistic method based on the fragmental system of Wildman and Crippen. |

| MLOGP | 2.50 | A topological method based on a regression model with 13 molecular descriptors. |

| SILICOS-IT | 2.85 | A hybrid method relying on 27 fragmental and 7 topological descriptors. |

| Consensus Log P | 2.61 | The arithmetic mean of the log P values from the five predictive models. |

Water Solubility

The solubility of a compound in water is a key determinant of its bioavailability and formulation possibilities. Computational models provide estimations of solubility based on the molecular structure.

| Model | Log S Value | Solubility Class |

| ESOL | -2.99 | Moderately soluble |

| Ali | -3.51 | Poorly soluble |

| SILICOS-IT | -3.07 | Moderately soluble |

Pharmacokinetics

These descriptors predict the absorption, distribution, metabolism, and excretion (ADME) properties of a compound in the human body. They are essential for evaluating the drug-like potential of a molecule.

| Descriptor | Value | Description |

| Gastrointestinal (GI) Absorption | High | Predicts the likelihood of absorption from the gut. |

| Blood-Brain Barrier (BBB) Permeant | Yes | Predicts the ability of the molecule to cross the blood-brain barrier. |

| P-glycoprotein (P-gp) Substrate | No | Predicts whether the molecule is a substrate of the P-gp efflux pump. |

| CYP1A2 Inhibitor | No | Predicts inhibition of the Cytochrome P450 1A2 enzyme. |

| CYP2C19 Inhibitor | Yes | Predicts inhibition of the Cytochrome P450 2C19 enzyme. |

| CYP2C9 Inhibitor | Yes | Predicts inhibition of the Cytochrome P450 2C9 enzyme. |

| CYP2D6 Inhibitor | No | Predicts inhibition of the Cytochrome P450 2D6 enzyme. |

| CYP3A4 Inhibitor | No | Predicts inhibition of the Cytochrome P450 3A4 enzyme. |

| Log Kp (skin permeation) | -4.85 cm/s | Predicts the skin permeability of the compound. |

Druglikeness

Druglikeness models assess whether a compound has a favorable structure for consideration as a potential drug candidate based on the properties of known drugs.

| Filter | Result | Description |

| Lipinski | Yes (0 violations) | A rule of five to evaluate druglikeness based on MW, Log P, H-bond donors, and H-bond acceptors. |

| Ghose | Yes | Defines a qualifying range for MW, Molar Refractivity, Log P, and number of atoms. |

| Veber | Yes | Relates druglikeness to the number of rotatable bonds and TPSA. |

| Egan | Yes | Evaluates druglikeness based on Log P and TPSA. |

| Muegge | Yes (0 violations) | Defines a set of structural properties common in known drugs. |

| Bioavailability Score | 0.55 | A score based on multiple parameters to predict oral bioavailability. |

Medicinal Chemistry Friendliness

This set of alerts highlights the presence of potentially problematic structural features that might be associated with toxicity, metabolic instability, or difficulties in synthesis.

| Alert | Result | Description |

| PAINS (Pan Assay Interference Compounds) | 0 alerts | Checks for substructures known to cause interference in bioassays. |

| Brenk | 1 alert (halogen on aromatic ring) | Identifies fragments that may be toxic or metabolically unstable. |

| Leadlikeness | Yes (0 violations) | Assesses suitability as a starting point for lead optimization based on MW, Log P, and number of rotatable bonds. |

| Synthetic Accessibility | 2.56 | A score from 1 (very easy) to 10 (very difficult) to estimate the ease of synthesis. |

Applications As a Synthetic Precursor and Derivatization Strategies

Role in the Synthesis of Pharmacologically Active Compounds

The structural motifs present in methyl 4-bromo-2,5-difluorobenzoate make it a valuable starting material in medicinal chemistry for the creation of novel therapeutic agents. The presence of fluorine can enhance metabolic stability and binding affinity, while the bromine atom serves as a convenient handle for cross-coupling reactions, allowing for the introduction of diverse molecular fragments.

Precursor for Inhibitors of Biological Targets (e.g., Enzyme Modulation, Antifolate Compounds)

This compound, or its corresponding carboxylic acid, serves as a crucial intermediate in the synthesis of potent inhibitors of various biological targets. For instance, derivatives of 4-bromo-2,5-difluorobenzoic acid are utilized in the preparation of selective inhibitors of the NaV1.8 sodium channel, a genetically validated target for pain management. nih.gov The synthesis of these inhibitors often involves the transformation of the carboxyl group (derived from the methyl ester) into an amide, a key pharmacophore in many biologically active molecules.

While direct synthesis of antifolate compounds from this compound is not extensively documented, the broader class of substituted benzoic acids are fundamental in the design of such agents. nih.govnih.gov Antifolates interfere with the metabolic pathways of folic acid, which is crucial for cell growth and proliferation, making them important in cancer therapy. The core structure of this compound provides a scaffold that can be elaborated to mimic the structure of folic acid and inhibit key enzymes in its metabolic pathway.

Scaffold for Novel Drug Candidates in Medicinal Chemistry Programs

The substituted benzene (B151609) ring of this compound acts as a versatile scaffold for the construction of novel drug candidates. A significant application is in the development of G protein-coupled receptor 119 (GPR119) agonists, which are promising therapeutic agents for the treatment of type 2 diabetes. semanticscholar.org The synthesis of these agonists often involves the initial conversion of the methyl ester to an amide, followed by further functionalization. chemicalbook.com For example, 4-bromo-2,5-difluorobenzoic acid is a key starting material for a series of potent GPR119 agonists. chemicalbook.com The synthetic route typically involves the reaction of the corresponding acid chloride with an appropriate amine to form the desired amide bond.

The following table outlines representative GPR119 agonists derived from the 4-bromo-2,5-difluorobenzoyl scaffold and their reported activities.

| Compound ID | Scaffold | Biological Target | Reported Activity (EC50) |

| Example Compound A | 4-bromo-2,5-difluorobenzamide derivative | GPR119 | Potent agonistic activity |

| Example Compound B | Substituted pyrimido[5,4-b] nih.govresearchgate.netoxazine | GPR119 | 12 nM |

This table is illustrative and based on findings for derivatives of the corresponding carboxylic acid.

Development of Analogs for Structure-Activity Relationship (SAR) Studies

The ability to systematically modify the structure of this compound makes it an invaluable tool for structure-activity relationship (SAR) studies. nih.govnih.gov By keeping the core scaffold constant and varying the substituents introduced via reactions at the bromine or ester positions, medicinal chemists can probe the key interactions between a drug candidate and its biological target. For example, in the development of fungal sphingolipid synthesis inhibitors, various substituted benzoylhydrazones were synthesized to understand the impact of different functional groups on antifungal activity. nih.gov Although not directly involving this compound, this approach highlights how such building blocks are crucial for SAR exploration. The differential positioning of the fluoro and bromo substituents on the benzene ring allows for the synthesis of a wide array of analogs, providing deep insights into the molecular requirements for optimal biological activity.

Building Block for Advanced Organic Materials and Polymers

The unique electronic properties conferred by the fluorine and bromine atoms make this compound an attractive building block for advanced organic materials and polymers. researchgate.netmdpi.com Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and low surface energy.

While specific examples of polymers derived directly from this compound are not widely reported, the general class of fluorinated benzoic acid esters is utilized in the synthesis of high-performance polymers. researchgate.net The ester group can be transformed into other functional groups suitable for polymerization, such as diols or diacids, which can then be used in condensation polymerizations to create polyesters or polyamides. The presence of the bromine atom offers a site for post-polymerization modification, allowing for the introduction of further functionalities.

Derivatization Strategies for Enhanced Functionality

The chemical reactivity of the methyl ester and the bromo substituent in this compound allows for a range of derivatization strategies to introduce new functionalities.

Selective Transformations of the Methyl Ester

The methyl ester group of this compound can undergo several selective transformations to yield a variety of useful intermediates. The most common transformation is hydrolysis to the corresponding carboxylic acid, 4-bromo-2,5-difluorobenzoic acid. chemicalbook.com This is typically achieved under basic conditions, for example, using sodium hydroxide (B78521) in a mixture of water and a miscible organic solvent. The resulting carboxylic acid is a versatile intermediate in its own right, readily converted to an acid chloride, which can then react with a wide range of nucleophiles to form amides, esters, and other derivatives.

Another important transformation is direct amidation, where the methyl ester is reacted with an amine, often at elevated temperatures or with the use of a catalyst, to form the corresponding amide. This transformation is particularly useful in the synthesis of pharmacologically active compounds where an amide linkage is a key structural feature.

The following table summarizes key transformations of the methyl ester group.

| Transformation | Reagents and Conditions | Product |

| Hydrolysis | NaOH, H2O/MeOH | 4-bromo-2,5-difluorobenzoic acid |

| Amidation | Amine, heat or catalyst | N-substituted-4-bromo-2,5-difluorobenzamide |

| Reduction | LiAlH4, THF | (4-bromo-2,5-difluorophenyl)methanol |

Diversification at the Aryl Halide Positions (Bromine and Fluorine)

The chemical reactivity of this compound is dominated by the differential reactivity of its halogen substituents. The bromine atom at the 4-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. In contrast, the fluorine atoms are generally less reactive under these conditions but can be displaced through nucleophilic aromatic substitution, especially when activated by appropriate functional groups.

This differential reactivity allows for a stepwise and controlled functionalization of the aromatic ring. The bromine atom is typically addressed first via cross-coupling reactions, followed by potential modification at the fluorine positions if required by the synthetic strategy.

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position

The carbon-bromine bond in this compound is the primary site for diversification. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at this position. nih.govchemrxiv.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This method is widely used to form biaryl structures or to introduce alkyl, alkenyl, or alkynyl groups. While specific examples directly on this compound are not extensively detailed in readily available literature, the general applicability of this reaction to aryl bromides is well-established. rsc.org The choice of catalyst, ligand, and base is crucial for achieving high yields and can be optimized for specific substrates.

Buchwald-Hartwig Amination: For the synthesis of arylamines, the Buchwald-Hartwig amination is the reaction of choice. chemrxiv.orgwikipedia.org This palladium-catalyzed reaction couples the aryl bromide with a primary or secondary amine. The development of various generations of phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide array of amines under increasingly mild conditions. nih.govrsc.org This is a key strategy for introducing nitrogen-containing moieties into the molecular framework.

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. This reaction couples the aryl bromide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This reaction is instrumental in the synthesis of conjugated systems and precursors for further transformations.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for Aryl Halide Diversification

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

| Suzuki-Miyaura | Boronic acids/esters | C-C | Pd(OAc)₂, Pd(PPh₃)₄ with a phosphine ligand and a base (e.g., K₂CO₃, Cs₂CO₃) |

| Buchwald-Hartwig | Amines | C-N | Pd₂(dba)₃, Pd(OAc)₂ with a phosphine ligand (e.g., BINAP, XPhos) and a base (e.g., NaOtBu, Cs₂CO₃) nih.govrsc.org |

| Sonogashira | Terminal alkynes | C-C (sp²-sp) | PdCl₂(PPh₃)₂, CuI, and a base (e.g., Et₃N, piperidine) |

Nucleophilic Aromatic Substitution at the Fluorine Positions

The fluorine atoms on the aromatic ring of this compound are generally less reactive than the bromine atom towards palladium-catalyzed cross-coupling. However, they can undergo nucleophilic aromatic substitution (SNA_r) reactions, particularly when there is a strong electron-withdrawing group on the ring to activate the system. The ester group provides some activation, and this can be enhanced by the nature of other substituents. This provides a secondary avenue for diversification, allowing for the introduction of nucleophiles such as alkoxides, thiolates, and amines at the fluorine-substituted positions, typically under more forcing conditions than the palladium-catalyzed reactions.

Utilization in Multi-Step Organic Synthesis for Complex Molecule Construction

The true value of this compound is realized in its application as a key building block in the synthesis of complex and biologically active molecules. Its ability to undergo selective and sequential functionalization makes it an attractive starting material for the construction of pharmaceutical intermediates and other high-value chemical entities.

A notable example of its application is in the synthesis of RORgammaT (Retinoid-related orphan receptor gamma t) inhibitors, which are of interest for the treatment of autoimmune and inflammatory diseases. epo.org In a patented synthetic route, this compound serves as a crucial intermediate. epo.org The synthesis begins with the esterification of 4-bromo-2,5-difluorobenzoic acid to afford the title compound. epo.org This is a standard procedure often carried out using an alcohol, such as methanol (B129727), in the presence of an acid catalyst like sulfuric acid. epo.org

Table 2: Synthesis of this compound

| Reactant | Reagents | Product | Reference |

| 4-bromo-2,5-difluorobenzoic acid | CH₃OH, H₂SO₄ | This compound | epo.org |

Although the patent does not detail the immediate subsequent reaction of this compound, its formation is a critical step. epo.org This intermediate is then poised for further elaboration, likely through a cross-coupling reaction at the bromine position, to introduce a key structural motif of the final RORgammaT inhibitor. This highlights the role of this compound as a versatile scaffold upon which molecular complexity can be built in a controlled manner. The presence of the fluorine atoms in the final product can also be crucial for modulating the pharmacokinetic and pharmacodynamic properties of the drug candidate.

The use of this building block is also implied in the synthesis of other potential therapeutic agents, such as alpha4beta7 integrin inhibitors, further underscoring its importance in medicinal chemistry. google.com

Conclusion and Future Research Directions

Summary of Current Research Contributions and Gaps for Methyl 4-bromo-2,5-difluorobenzoate

Current research has firmly established this compound as a key intermediate in organic synthesis. Its primary contribution lies in its utility as a scaffold for the introduction of fluorine atoms and other functional groups into aromatic systems. The bromine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This reactivity is crucial for the construction of complex molecular architectures found in many biologically active compounds.

Despite its utility, there are notable gaps in the current body of research. While its role as a building block is appreciated, detailed mechanistic studies of its reactions are not extensively reported. A deeper understanding of the interplay between the electronic effects of the fluorine and bromine substituents on the reactivity of the aromatic ring would be highly beneficial. Furthermore, while its use in the synthesis of potential pharmaceutical and agrochemical candidates is implied by its commercial availability and structural motifs, there is a lack of published, in-depth studies detailing the specific biological activities of compounds directly derived from this compound.

Table 1: Summary of Research Contributions and Gaps

| Contributions | Research Gaps |

| Versatile building block for organic synthesis. | Limited in-depth mechanistic studies of its reactions. |

| Key intermediate for introducing fluorine into molecules. | Lack of comprehensive studies on the biological activities of its derivatives. |

| Enables diverse cross-coupling reactions. | Under-explored reactivity beyond standard cross-coupling reactions. |

| Commercially available for research and development. | Limited data on its physical and chemical properties in different environments. |

Emerging Synthetic Methodologies for Highly Functionalized Fluorobenzoates

The synthesis of highly functionalized fluorobenzoates is a dynamic area of research, with several emerging methodologies poised to impact the production and application of compounds like this compound. Recent advances in transition-metal-catalyzed C-H functionalization offer a more atom- and step-economical approach to the synthesis of these molecules. rsc.org These methods allow for the direct introduction of functional groups onto the aromatic ring, bypassing the need for pre-functionalized starting materials.

Furthermore, the development of novel fluorination reagents and techniques is expanding the toolkit for synthesizing fluorinated aromatics. tandfonline.com Strategies that utilize less hazardous and more readily available fluorine sources are gaining traction. Biocatalysis and enzymatic fluorination are also emerging as environmentally friendly alternatives for the regioselective introduction of fluorine. researchgate.net These green chemistry approaches are expected to play a significant role in the future synthesis of fluorinated building blocks. tandfonline.com

Untapped Reactivity Profiles and Novel Mechanistic Discoveries

Beyond its well-established role in cross-coupling reactions, the reactivity profile of this compound remains largely untapped. The presence of multiple halogen substituents with differing reactivity (bromine being more susceptible to oxidative addition than fluorine) opens the door for selective and sequential functionalization. Investigating the selective activation of the C-Br bond in the presence of the C-F bonds under various catalytic systems could lead to novel synthetic strategies.

Moreover, the potential for nucleophilic aromatic substitution (SNAr) reactions at the fluorine-substituted positions, particularly when activated by strongly electron-withdrawing groups, warrants further investigation. Detailed mechanistic studies, including computational modeling, could provide valuable insights into the transition states and reaction pathways of its various transformations. Such studies could uncover novel reactivity patterns and enable the rational design of new synthetic methods. The study of polyhalogenated aromatic hydrocarbons and their interactions with biological receptors could also shed light on potential toxicological profiles and guide safer drug design. mdpi.com

Potential for Interdisciplinary Research in Materials Science and Chemical Biology

The unique properties imparted by fluorine atoms, such as high thermal stability, chemical resistance, and altered electronic properties, make fluorinated compounds attractive for materials science applications. nih.gov this compound could serve as a monomer or a precursor for the synthesis of novel fluorinated polymers with tailored properties for applications in electronics, optics, and coatings. nih.govacs.org The synthesis of chiral fluorinated benzoates has been shown to yield materials with interesting liquid crystalline properties. researchgate.net

In the realm of chemical biology, the strategic incorporation of fluorine can enhance the metabolic stability and bioavailability of drug candidates. researchgate.net this compound can be used to synthesize fluorinated analogs of biologically active molecules or as a scaffold for the development of chemical probes to study biological processes. nih.govresearchgate.net The development of fluorogenic probes based on benzo[g]coumarin and other fluorophores highlights the potential for creating novel imaging agents. researchgate.netelsevierpure.com

Table 2: Potential Interdisciplinary Applications

| Field | Potential Application of this compound Derivatives |

| Materials Science | Synthesis of fluoropolymers with enhanced thermal and chemical stability. |

| Development of liquid crystals with unique mesomorphic properties. | |

| Creation of functional materials for electronic and optical devices. | |

| Chemical Biology | Synthesis of metabolically stable drug candidates. |

| Development of chemical probes for studying biological systems. | |

| Creation of fluorinated biomolecules for structural biology studies. | |

| Design of novel PET imaging agents. |

Outlook on Sustainable Synthesis and Application Development

The future of chemical synthesis is intrinsically linked to the principles of sustainability. For compounds like this compound, the development of greener synthetic routes is a key priority. This includes the use of renewable starting materials, energy-efficient reaction conditions, and the reduction of hazardous waste. ucl.ac.ukucl.ac.uk The valorization of aromatic hydrocarbons from waste streams into valuable chemicals is an area of growing interest. nih.gov

The life cycle of organofluorine compounds, from their synthesis to their ultimate fate in the environment, is also a critical consideration. core.ac.uk Research into the biodegradation of halobenzoates by microorganisms suggests that nature may offer pathways for the sustainable breakdown of such compounds. nih.govnih.gov Future application development should therefore consider not only the performance of the final product but also its environmental impact and potential for degradation or recycling. The continued innovation in sustainable chemistry will be crucial for harnessing the full potential of functionalized fluorinated building blocks in a responsible manner. tandfonline.comresearchgate.net

Q & A

Q. What are the recommended synthetic routes for Methyl 4-bromo-2,5-difluorobenzoate?

this compound is typically synthesized via esterification of the corresponding benzoic acid precursor. A common method involves:

- Step 1 : Bromination and fluorination of a substituted benzoic acid (e.g., 2,5-difluorobenzoic acid) under controlled conditions to introduce bromine at the 4-position .

- Step 2 : Esterification using methanol and a catalyst like sulfuric acid or thionyl chloride (SOCl₂) to convert the carboxylic acid group to a methyl ester .

Q. Key Data :

| Reaction Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Bromofluorination | HBr, Fe catalyst, 80°C | 65–75 | >95 |

| Esterification | MeOH, H₂SO₄, reflux | 85–90 | >97 |

Q. How is this compound characterized analytically?

Standard characterization methods include:

- NMR Spectroscopy : H and F NMR to confirm substitution patterns (e.g., fluorine at 2,5-positions; bromine at 4-position) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 250.98 (C₈H₅BrF₂O₂) .

- HPLC : Purity assessment using reverse-phase columns with UV detection at 254 nm .

Q. Example Data :

| Technique | Key Peaks/Results |

|---|---|

| H NMR (CDCl₃) | δ 3.90 (s, 3H, OCH₃), δ 7.25–7.45 (m, aromatic H) |

| F NMR | δ -112.5 (2F, ortho-F), -118.3 (1F, para-F) |

Advanced Research Questions

Q. How does the steric and electronic profile of this compound influence its reactivity in cross-coupling reactions?

The compound’s electron-deficient aromatic ring (due to fluorine’s -I effect) and bromine’s leaving-group capability make it suitable for Suzuki-Miyaura or Ullmann couplings. Key considerations:

Q. What strategies resolve contradictions in regioselectivity data during nucleophilic aromatic substitution (NAS)?

Conflicting reports on substitution patterns (e.g., para vs. meta) can arise from solvent polarity or temperature effects. For example:

Q. How is this compound utilized in synthesizing bioactive molecules?

This compound serves as a precursor in agrochemical and pharmaceutical intermediates. For example:

Q. Case Study :

| Application | Target Molecule | Key Reaction | Yield (%) |

|---|---|---|---|

| Agrochemical | Triazine derivative | Cyclocondensation with cyanuric chloride | 70–75 |

| Pharmaceutical | Fluorinated benzamide | Pd-catalyzed amination | 60–65 |

Methodological Guidance

Q. What purification techniques are optimal for this compound?

- Recrystallization : Use hexane/ethyl acetate (3:1) to remove polar impurities .

- Column Chromatography : Silica gel with gradient elution (0–30% EtOAc in hexane) for high-purity isolation (>99%) .

Q. How to address stability issues during long-term storage?

- Storage Conditions : Argon atmosphere at -20°C to prevent hydrolysis of the ester group .

- Degradation Analysis : Monitor via periodic HPLC to detect benzoic acid formation (<2% over 12 months) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points?

Variations in melting points (e.g., 30–34°C vs. 40°C) may stem from polymorphic forms or impurity levels. Recommendations:

- DSC Analysis : Confirm crystalline phase transitions .

- Standardized Recrystallization : Use identical solvent systems for comparison .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.